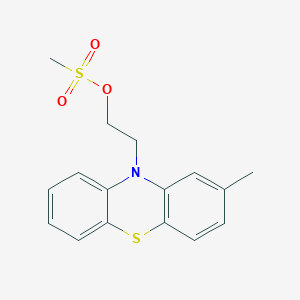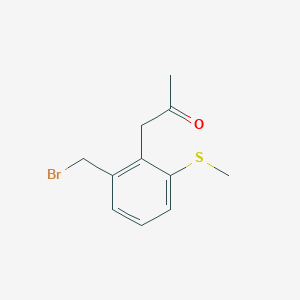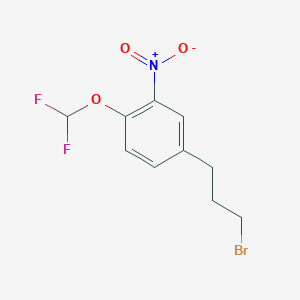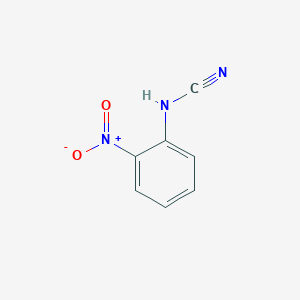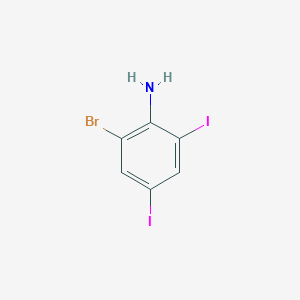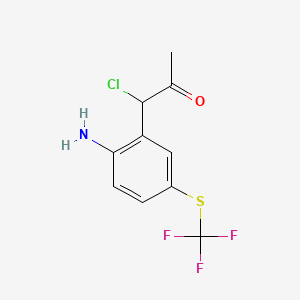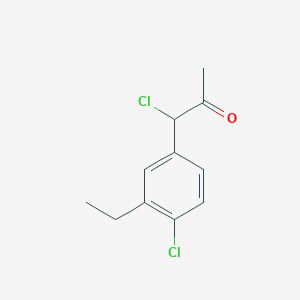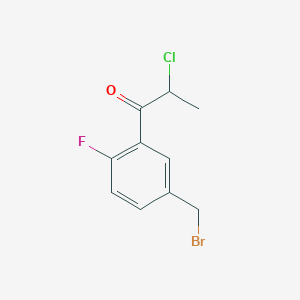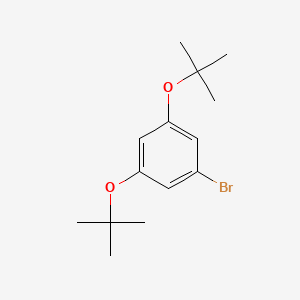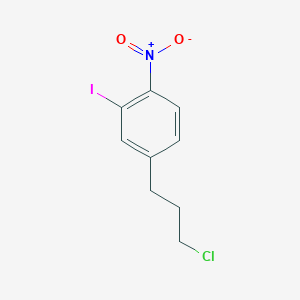
1-(3-Chloropropyl)-3-iodo-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-3-iodo-4-nitrobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with a nitro group, an iodine atom, and a chloropropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-iodo-4-nitrobenzene typically involves a multi-step process. One common method starts with the nitration of 1-iodo-4-nitrobenzene to introduce the nitro group. This is followed by a substitution reaction where the nitro group is replaced with a chloropropyl group. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of the compound.
化学反応の分析
Types of Reactions
1-(3-Chloropropyl)-3-iodo-4-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reaction conditions typically involve polar aprotic solvents and elevated temperatures.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4) in an alcoholic solvent.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the chloropropyl group.
Reduction: The major product is 1-(3-Aminopropyl)-3-iodo-4-nitrobenzene.
Oxidation: Products vary depending on the extent of oxidation, ranging from aldehydes to carboxylic acids.
科学的研究の応用
1-(3-Chloropropyl)-3-iodo-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific biological pathways.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in studies investigating the effects of halogenated aromatic compounds on biological systems.
作用機序
The mechanism of action of 1-(3-Chloropropyl)-3-iodo-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biomolecules. These interactions can affect various cellular pathways, leading to changes in cellular function and behavior.
類似化合物との比較
Similar Compounds
- 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate
- Tris(chloropropyl) phosphate (TCPP)
- 3-Chloropropylsilanetriol
Uniqueness
1-(3-Chloropropyl)-3-iodo-4-nitrobenzene is unique due to the presence of both iodine and nitro groups on the benzene ring, which imparts distinct chemical reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and materials science.
特性
分子式 |
C9H9ClINO2 |
|---|---|
分子量 |
325.53 g/mol |
IUPAC名 |
4-(3-chloropropyl)-2-iodo-1-nitrobenzene |
InChI |
InChI=1S/C9H9ClINO2/c10-5-1-2-7-3-4-9(12(13)14)8(11)6-7/h3-4,6H,1-2,5H2 |
InChIキー |
BITPALLAUZGJSY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCCCl)I)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,2'-Bifuran]-5,5'-diyldimethanol](/img/structure/B14056892.png)
